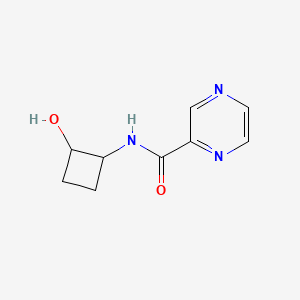

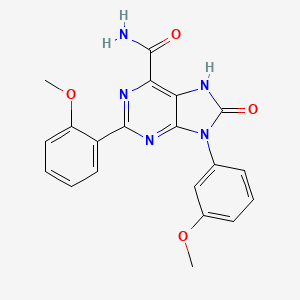

N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis . Pyrazinamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Chemical Reactions Analysis

The synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine . The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .

Applications De Recherche Scientifique

Enaminones as Building Blocks

Enaminones, related to the pyrazine derivatives, have been synthesized and utilized as key intermediates in the creation of compounds with potential antitumor and antimicrobial activities. These intermediates have been transformed into a variety of derivatives, showcasing the versatility of pyrazine-based compounds in medicinal chemistry. Notably, some derivatives exhibited cytotoxic effects against human breast and liver carcinoma cell lines, highlighting their potential in cancer treatment (Riyadh, 2011).

Glomerular Filtration Rate Tracers

Hydrophilic pyrazine dyes, derivatives of pyrazine, have been investigated for their utility as fluorescent glomerular filtration rate (GFR) tracer agents. This research signifies the importance of pyrazine derivatives in developing diagnostic tools for renal function assessment. Some derivatives demonstrated favorable clearance properties, comparable to established GFR agents, underscoring their potential in clinical diagnostics (Rajagopalan et al., 2011).

Antimicrobial and Antifungal Activities

Synthesis and evaluation of pyrazole derivatives, including those linked to the pyrazine structure, have been conducted to assess their antimicrobial and antifungal potential. These studies are critical for identifying new therapeutic agents against resistant microbial strains. For instance, certain pyrazole derivatives have shown significant activity against bacterial and fungal strains, contributing to the development of new antimicrobial drugs (Sharshira & Hamada, 2012).

Photosynthetic Electron Transport Inhibitors

Research into pyrazole derivatives as inhibitors of photosynthetic electron transport highlights the potential of pyrazine-related compounds in agriculture, specifically as herbicides. This application is essential for the development of agricultural chemicals that target photosynthesis in weeds, providing a mechanism for controlling unwanted vegetation (Vicentini et al., 2005).

Chemical Synthesis and Reactions

Studies on the chemical reactions involving pyrazine carboxamides, such as those involving N-heterocyclic carbene intermediates, have shed light on novel synthetic pathways. These insights are invaluable for organic chemists seeking to develop new compounds or improve existing synthetic methods. The exploration of these reactions underscores the chemical versatility and reactivity of pyrazine derivatives in organic synthesis (Naredla et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-hydroxycyclobutyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-5-10-3-4-11-7/h3-6,8,13H,1-2H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFDLLPOTWMHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=NC=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768673.png)

![ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2768674.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2768676.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2768678.png)

![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2768679.png)

![5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2768683.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2768689.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2768690.png)

![2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)